Boc-N-Me-Ala-OH, also known as Boc-N-methyl-L-alanine, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. Boc-N-Me-Ala-OH finds application in solid-phase peptide synthesis (SPPS), a widely used technique for creating peptides in the laboratory [].
Boc-N-Me-Ala-OH contains two key functional groups:
Here are some advantages of using Boc-N-Me-Ala-OH in peptide synthesis:
Boc-N-Me-Ala-OH, also known as N-tert-Butoxycarbonyl-N-Methyl-L-alanine, is a synthetic amino acid derivative commonly used in peptide synthesis []. It is derived from the natural amino acid L-alanine by adding a Boc (tert-butoxycarbonyl) protecting group to the amino terminus (N-terminus) and a methyl group to the side chain []. The Boc group serves as a temporary protecting group during peptide synthesis, while the methyl group alters the chemical properties of the amino acid [].
Boc-N-Me-Ala-OH has a complex molecular structure containing several functional groups:
Boc-N-Me-Ala-OH itself doesn't have a known biological mechanism of action. Its primary function is as a building block for the synthesis of peptides with specific functionalities. The incorporated N-methyl group can influence the peptide's conformation, stability, and interaction with other molecules depending on the peptide sequence [].